molecular formula C19H16N2O5S2 B2993898 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941930-68-3

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2993898
CAS No.: 941930-68-3
M. Wt: 416.47
InChI Key: NZDOPYVEUSXLDE-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic small molecule featuring a thiazole core substituted at the 4-position with a benzo[d][1,3]dioxol-5-yl (methylenedioxybenzene) group and at the 2-position with an acetamide moiety bearing a 4-(methylsulfonyl)phenyl substituent. The methylenedioxybenzene group is a common pharmacophore in bioactive compounds, often associated with enhanced binding affinity and metabolic stability . The methylsulfonyl group is a strong electron-withdrawing substituent, which may improve solubility and influence intermolecular interactions in biological systems .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-28(23,24)14-5-2-12(3-6-14)8-18(22)21-19-20-15(10-27-19)13-4-7-16-17(9-13)26-11-25-16/h2-7,9-10H,8,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDOPYVEUSXLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound that exhibits a range of biological activities, making it a promising candidate in medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a benzodioxole moiety, and a methylsulfonyl group attached to an acetamide backbone. Its molecular formula is C17H16N2O4SC_{17}H_{16}N_{2}O_{4}S with a molecular weight of approximately 364.38 g/mol. The unique structural characteristics contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that it has effective in vitro activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae .

Anticancer Properties

The compound has also been evaluated for its anticancer potential . In vitro studies demonstrate that it inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Notably, some derivatives showed IC50 values below 5 μM, indicating potent antitumor activity . For example, specific derivatives exhibited IC50 values of 2.07 ± 0.88 μM against HeLa cells and 3.52 ± 0.49 μM against A549 cells .

Antimalarial Activity

Additionally, preliminary studies suggest that this compound may possess antimalarial activity , characterized by low IC50 values in assays against malaria parasites . This potential highlights its importance in the search for new antimalarial agents.

The biological activity of this compound is likely mediated through interactions with specific molecular targets within biological systems. It may inhibit key enzymes involved in cell proliferation and metabolic pathways associated with microbial infections and cancer development .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for large-scale production using techniques such as continuous flow chemistry. The purification methods often include recrystallization and chromatography to obtain high-purity products .

Notable Derivatives:

Compound NameStructural FeaturesBiological Activity
N-(4-methylthiazol-2-yl)-4-methylsulfonyl-benzamideSimilar thiazole structure with methyl substitutionEnhanced solubility
2-amino-N-(4-methyl-thiazol-2-yl)-5-benzamideContains an amino group on thiazolePotentially different biological activity
3-(4-fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amineDifferent heterocyclic structureDistinct pharmacological profiles

These derivatives highlight the structural diversity and potential for varied biological activities stemming from modifications to the core structure of the compound.

Case Studies

Several studies have documented the biological activities of related compounds:

  • Antimicrobial Evaluation : A study synthesized various amides from thiazole derivatives and evaluated their antibacterial efficacy against E. coli and S. aureus, providing insights into structure-activity relationships .
  • Antitumor Assessment : Another investigation focused on N-aryl thiazole derivatives, revealing significant growth inhibition in multiple cancer cell lines with detailed IC50 measurements .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound Name Core Structure Key Substituents Functional Impact
Target Compound Thiazole-acetamide - 4-(Benzo[d][1,3]dioxol-5-yl)
- 2-(4-(Methylsulfonyl)phenyl)
Enhanced polarity (methylsulfonyl), improved metabolic stability (methylenedioxy)
ASN90 () Thiadiazole-piperazine - Benzo[d][1,3]dioxol-5-yl ethyl
- Piperazine-thiadiazole
O-GlcNAcase inhibition via extended hydrophobic interactions
LSN3316612 () Thiazole-acetamide - 4-(6-Fluoropyridin-2-yloxy)
- Fluoropyridinyl
Selective O-GlcNAcase binding due to fluoropyridinyl’s electronegativity
Compound 21 () Thiazole-acetamide - 4-(Prop-2-yn-1-yloxy)phenyl Alkyne group enables click chemistry for conjugation or prodrug strategies
D14 () Dienamide - 4-(Methylthio)phenyl
- Penta-2,4-dienamide
Reduced polarity (methylthio) compared to methylsulfonyl, lower solubility

Functional Group Analysis

  • Methylsulfonyl vs. Methylthio (D14, ):
    The target compound’s 4-(methylsulfonyl)phenyl group is more polar and electron-withdrawing than the 4-(methylthio)phenyl group in D13. This difference likely enhances aqueous solubility and alters binding interactions in hydrophobic pockets .
  • Benzo[d][1,3]dioxol-5-yl vs. Triphenylamine ():
    Triphenylamine-benzothiazole derivatives (e.g., compounds 1–3 in ) exhibit temperature-dependent fluorescence due to twisted intramolecular charge transfer (TICT). The target compound’s benzo[d][1,3]dioxol-5-yl lacks this photophysical behavior but may confer metabolic stability .
  • Thiazole vs. Thiadiazole (ASN90, ): Thiadiazole in ASN90 provides a larger π-system for protein binding, whereas the thiazole in the target compound offers a smaller, more rigid scaffold .

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